

A Comparative Spectroscopic Analysis of Neopentyl Tosylate and its Less Hindered Analogs

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Compound of Interest		
Compound Name:	Neopentyl tosylate	
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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Full Spectroscopic Characterization of **Neopentyl Tosylate**

In the realm of organic synthesis, the use of tosylates as activating groups for alcohols is a cornerstone methodology. Their ability to transform a poor leaving group (hydroxide) into an excellent one (tosylate) facilitates a wide range of nucleophilic substitution and elimination reactions. However, the reactivity of these compounds is profoundly influenced by their steric environment. This guide provides a comprehensive spectroscopic characterization of **neopentyl tosylate**, a sterically hindered primary tosylate, and compares its spectral features with those of a less sterically encumbered analog, n-butyl tosylate. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes in drug development and other chemical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **neopentyl tosylate** and n-butyl tosylate, providing a clear comparison of their NMR, IR, and MS characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment
Neopentyl Tosylate	7.78 (d, 2H, Ar-H ortho to SO ₂ R), 7.35 (d, 2H, Ar-H meta to SO ₂ R), 3.69 (s, 2H, -CH ₂ -), 2.45 (s, 3H, Ar-CH ₃), 0.95 (s, 9H, -C(CH ₃) ₃)
n-Butyl Tosylate	7.78 (d, 2H, Ar-H ortho to SO ₂ R), 7.34 (d, 2H, Ar-H meta to SO ₂ R), 4.02 (t, 2H, -O-CH ₂ -), 2.45 (s, 3H, Ar-CH ₃), 1.65 (quint, 2H, -CH ₂ -), 1.38 (sext, 2H, -CH ₂ -), 0.89 (t, 3H, -CH ₃)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (δ) ppm / Assignment
Neopentyl Tosylate	144.8 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.9 (Ar-CH), 80.1 (-CH ₂ -), 31.8 (-C(CH ₃) ₃), 26.1 (-C(CH ₃) ₃), 21.6 (Ar-CH ₃)
n-Butyl Tosylate	144.7 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.8 (Ar-CH), 70.8 (-O-CH ₂ -), 31.1 (-CH ₂ -), 21.6 (Ar-CH ₃), 18.6 (-CH ₂ -), 13.5 (-CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹) / Assignment
Neopentyl Tosylate	~3000-2800 (C-H stretch), ~1600 (C=C aromatic stretch), ~1360 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch)
n-Butyl Tosylate	~3000-2850 (C-H stretch), ~1600 (C=C aromatic stretch), ~1355 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch)



Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z) / Key Fragments (m/z)
Neopentyl Tosylate	242 (M+)[1] / 173, 155, 91, 57
n-Butyl Tosylate	228 (M+) / 172, 155, 91, 57, 41

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Neopentyl Tosylate

Neopentyl tosylate is synthesized from neopentyl alcohol and p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

- Materials: Neopentyl alcohol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
- Procedure:
 - Dissolve neopentyl alcohol in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
 - Add pyridine to the solution.
 - Slowly add a solution of TsCl in DCM to the cooled reaction mixture.
 - Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
 - Quench the reaction by adding water.
 - Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



 Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

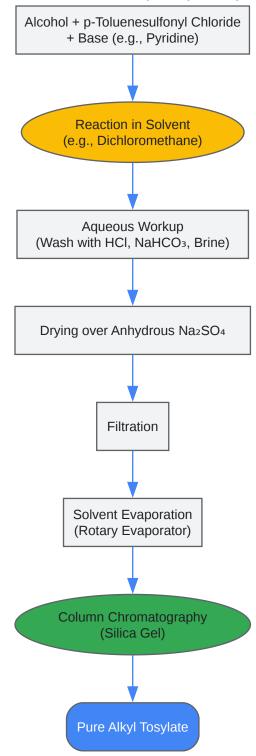
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate (NaCl or KBr).
- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an alkyl tosylate.



General Workflow for Alkyl Tosylate Synthesis



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Caption: General workflow for the synthesis and purification of alkyl tosylates.



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References

- 1. benchchem.com [benchchem.com]
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